molecular formula C13H27N3Si B14313414 N,N',N''-(Methylsilanetriyl)tri(butan-2-imine) CAS No. 110300-17-9

N,N',N''-(Methylsilanetriyl)tri(butan-2-imine)

Katalognummer: B14313414
CAS-Nummer: 110300-17-9
Molekulargewicht: 253.46 g/mol
InChI-Schlüssel: MGLZCNZCBFJNOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’,N’'-(Methylsilanetriyl)tri(butan-2-imine) is an organosilicon compound characterized by the presence of silicon and nitrogen atoms within its structure. This compound is part of a broader class of organosilicon compounds, which are known for their diverse applications in various fields, including materials science, chemistry, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’,N’'-(Methylsilanetriyl)tri(butan-2-imine) typically involves the reaction of methyltrichlorosilane with butan-2-imine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as toluene or hexane to facilitate the reaction. The process involves the gradual addition of butan-2-imine to a solution of methyltrichlorosilane, followed by stirring at elevated temperatures to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of N,N’,N’'-(Methylsilanetriyl)tri(butan-2-imine) is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N,N’,N’'-(Methylsilanetriyl)tri(butan-2-imine) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced silicon-nitrogen compounds.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions often require catalysts or specific reaction conditions to proceed efficiently.

Major Products Formed

    Oxidation: Formation of silicon oxides and nitrogen oxides.

    Reduction: Formation of silicon-nitrogen hydrides.

    Substitution: Formation of substituted organosilicon compounds with varied functional groups.

Wissenschaftliche Forschungsanwendungen

N,N’,N’'-(Methylsilanetriyl)tri(butan-2-imine) finds applications in several scientific research areas:

    Chemistry: Used as a precursor for the synthesis of advanced organosilicon compounds and materials.

    Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.

    Medicine: Explored for its role in the development of novel therapeutic agents and diagnostic tools.

    Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of N,N’,N’'-(Methylsilanetriyl)tri(butan-2-imine) involves its interaction with various molecular targets and pathways. The compound’s silicon-nitrogen bonds play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to the formation of stable complexes, which are essential for its applications in materials science and catalysis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N’,N’'-(Trimethylsilanetriyl)tri(butan-2-imine)
  • N,N’,N’'-(Ethylsilanetriyl)tri(butan-2-imine)
  • N,N’,N’'-(Phenylsilanetriyl)tri(butan-2-imine)

Uniqueness

N,N’,N’'-(Methylsilanetriyl)tri(butan-2-imine) stands out due to its specific combination of silicon and nitrogen atoms, which imparts unique chemical and physical properties. Its ability to undergo diverse chemical reactions and form stable complexes makes it a valuable compound in various research and industrial applications.

Eigenschaften

CAS-Nummer

110300-17-9

Molekularformel

C13H27N3Si

Molekulargewicht

253.46 g/mol

IUPAC-Name

N-[bis(butan-2-ylideneamino)-methylsilyl]butan-2-imine

InChI

InChI=1S/C13H27N3Si/c1-8-11(4)14-17(7,15-12(5)9-2)16-13(6)10-3/h8-10H2,1-7H3

InChI-Schlüssel

MGLZCNZCBFJNOP-UHFFFAOYSA-N

Kanonische SMILES

CCC(=N[Si](C)(N=C(C)CC)N=C(C)CC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.